3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione
説明
3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a cyclopropyl group and a piperidin-4-yl moiety linked to a 3-phenylbutanoyl chain.
特性
IUPAC Name |
3-cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(16-5-3-2-4-6-16)13-19(25)22-11-9-17(10-12-22)23-14-20(26)24(21(23)27)18-7-8-18/h2-6,15,17-18H,7-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNVBXUYJQSVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylbutanoyl Group: This step involves the acylation of the piperidine ring using phenylbutanoyl chloride in the presence of a base such as triethylamine.
Formation of the Imidazolidine-2,4-dione Core: This is typically achieved through the reaction of the intermediate with urea or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(a) 3-Cyclopropyl-1-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
- Key Difference: The 3-phenylbutanoyl group in the target compound is replaced with a 6-cyclopropylpyrimidin-4-yl moiety.
- The cyclopropyl group on pyrimidine may further increase steric hindrance compared to the linear phenylbutanoyl chain .
(b) 3-Cyclopropyl-1-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK49010)
- Key Difference: The 3-phenylbutanoyl group is substituted with a 2-phenylthiazole-4-carbonyl unit.
- The molecular weight (410.49 g/mol) is higher than the target compound’s estimated weight (~395 g/mol), suggesting differences in bioavailability .
(c) 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea (BK49455)
- Key Difference : A urea core replaces the imidazolidinedione, with thiomorpholine and dimethoxyphenyl groups.
- Impact : The urea moiety offers distinct hydrogen-bonding patterns, while the thiomorpholine group introduces sulfur-based metabolic stability. This compound’s structure diverges significantly, highlighting the imidazolidinedione scaffold’s uniqueness in the target molecule .
Structural and Functional Data Table
*Calculated based on structural analysis.
†Hypothesized based on substituent properties.
Research Findings and Implications
Stereochemical Influence : The piperidine ring’s conformation in the target compound, likely determined via crystallography (using tools like SHELX ), may dictate its binding mode compared to analogs with rigid heterocycles (e.g., pyrimidine or thiazole).
Metabolic Stability: The 3-phenylbutanoyl group’s linear alkyl chain could render the target compound more susceptible to oxidative metabolism than BK49010’s thiazole ring, which is resistant to CYP450 enzymes.
Solubility : The absence of sulfur or pyrimidine groups in the target compound might reduce aqueous solubility compared to BK49010 or the pyrimidine analog, necessitating formulation optimizations.
生物活性
3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione is with a molecular weight of 383.4 g/mol. The compound features a cyclopropyl group, an imidazolidine core, and a piperidine moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 2097913-14-7 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been identified as a potential ligand for serotonin receptors (5-HT_1A and 5-HT_7), which are implicated in mood regulation and anxiety disorders. In vitro studies suggest that it may exhibit weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in intracellular signaling pathways related to depression and anxiety .
Antidepressant Effects
Recent studies indicate that derivatives of imidazolidine compounds, including 3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione, show promise as antidepressants. In a forced swim test (FST) in mice, selected derivatives exhibited significant antidepressant-like effects compared to standard treatments like fluoxetine . The ability to modulate serotonin receptor activity suggests a mechanism similar to established antidepressants.
Anxiolytic Properties
In addition to its antidepressant potential, this compound has shown anxiolytic effects in preliminary animal studies. The observed effects were comparable to those of diazepam, a commonly used anxiolytic medication . This dual activity highlights the compound's potential for treating mood disorders.
Case Studies
Case Study 1: Serotonin Receptor Affinity
A study synthesized various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their affinity for serotonin receptors. The results indicated that some compounds had high affinity for both 5-HT_1A and 5-HT_7 receptors while showing low toxicity profiles in vitro. This suggests that modifications to the structure could enhance therapeutic efficacy while minimizing side effects .
Case Study 2: Phosphodiesterase Inhibition
Another investigation focused on the phosphodiesterase inhibitory activity of similar compounds. The findings revealed that these compounds could effectively inhibit PDE4B and PDE10A at micromolar concentrations, potentially leading to increased levels of cyclic AMP (cAMP) in neuronal cells. Elevated cAMP levels are associated with improved mood and cognitive function .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Cyclization | HCl/EtOH, reflux | Use Dean-Stark trap for water removal |
| 2 | Acylation | 3-phenylbutanoyl chloride, TEA/DCM | Maintain N₂ atmosphere |
| 3 | Cyclopropanation | Trimethylsilyl diazomethane, Cu(OTf)₂ catalyst | Avoid excess diazo reagent |
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and identify energetically favorable pathways. For example:
- Reaction Design: Use density functional theory (DFT) to model cyclopropanation transition states, identifying steric hindrance at the piperidine N-acyl group .
- Solvent Optimization: COSMO-RS simulations to select solvents that stabilize intermediates (e.g., THF for polar intermediates) .
- Catalyst Screening: Machine learning models trained on similar imidazolidine-dione syntheses to predict Cu(I) vs. Rh(II) catalyst efficacy .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the dione moiety) .
- X-ray Crystallography: Single-crystal analysis to confirm stereochemistry (e.g., cyclopropyl ring geometry) .
Advanced: How do structural modifications at the piperidine or cyclopropyl groups affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies on analogs reveal:
Q. Table 2: SAR of Structural Analogs
| Analog Structure | Modification | Biological Activity | Reference |
|---|---|---|---|
| Piperazine variant | Piperidine → piperazine | Anticancer (IC₅₀ = 2.1 μM) | |
| Trifluoroethyl group | Cyclopropyl → CF₃-substituted | Improved CNS penetration |
Basic: What initial biological screening approaches are recommended?
Methodological Answer:
- Enzymatic Assays: Test inhibition of serine/threonine kinases (e.g., PKC isoforms) using fluorescence-based ADP-Glo™ assays .
- Cellular Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Solubility Screening: Use PBS (pH 7.4) and simulated gastric fluid to assess formulation viability .
Advanced: How can low yields in cyclopropane ring formation be resolved?
Methodological Answer:
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) to improve stereoselectivity .
- Additive Screening: Use Lewis acids (e.g., ZnCl₂) to stabilize diazo intermediates and reduce dimerization .
- In Situ Monitoring: ReactIR to detect transient intermediates and adjust reagent stoichiometry dynamically .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate acylated byproducts .
- Crystallization: Recrystallize from ethanol/water (7:3) to obtain high-purity crystals (>98% by HPLC) .
Advanced: What strategies validate target engagement in biological studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize recombinant kinase domains to measure binding kinetics (kₐ/k𝒹) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes upon compound-target interaction .
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates after heating (37–65°C) .
Basic: How to assess stability under different storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC Stability Indicators: Monitor degradation peaks (e.g., imidazolidine ring-opening products) .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Validation: Cross-check with orthogonal methods (e.g., enzymatic vs. cellular assays) to rule out false positives .
- Structural Confirmation: Re-analyze compound integrity via LC-MS post-bioassay to detect decomposition .
- Functional Group Mapping: Compare with analogs (e.g., ’s piperazine derivative) to identify assay-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
